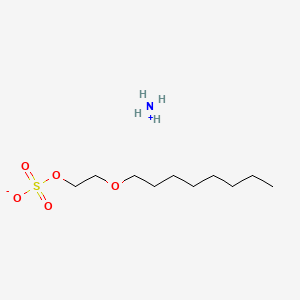

Azanium;2-octoxyethyl sulfate

Description

Properties

CAS No. |

52286-18-7 |

|---|---|

Molecular Formula |

C10H25NO5S |

Molecular Weight |

271.38 g/mol |

IUPAC Name |

azanium;2-octoxyethyl sulfate |

InChI |

InChI=1S/C10H22O5S.H3N/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |

InChI Key |

XEZFRZFZHUPDBN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |

Other CAS No. |

52286-18-7 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azanium;2 Octoxyethyl Sulfate

Esterification Reactions of 2-Octoxyethanol with Sulfuric Acid Derivatives

The core of the synthesis is the formation of a sulfate (B86663) ester, a reaction that involves attaching a sulfo group to the oxygen atom of the 2-octoxyethanol molecule. This can be accomplished through several methods, each with distinct advantages and challenges.

Direct sulfation involves the reaction of 2-octoxyethanol with concentrated sulfuric acid. nih.govchemguide.co.uk This reaction is an equilibrium process where the alcohol and sulfuric acid react to form the desired 2-octoxyethyl hydrogen sulfate and water. chemguide.co.uk

To drive the reaction toward the product side and achieve high yields, it is common to use a significant excess of sulfuric acid. google.com The excess acid serves a dual purpose: it acts as a catalyst and also as a dehydrating agent, sequestering the water formed during the reaction and shifting the equilibrium forward. google.com The reaction is typically heated to increase the rate of esterification. chemguide.co.uk

Table 1: Typical Reaction Conditions for Direct Sulfation of Alcohols

| Parameter | Condition | Rationale |

|---|---|---|

| Sulfating Agent | Concentrated Sulfuric Acid (H₂SO₄) | Acts as both reactant and catalyst. chemguide.co.uk |

| Molar Ratio | Excess H₂SO₄ to Alcohol | Shifts equilibrium to favor ester formation by removing water. google.com |

| Temperature | Elevated (e.g., 70-100°C) | Increases reaction rate, though higher temperatures can risk decomposition. google.com |

| Reaction Time | 2-10 hours | Dependent on temperature and scale. google.com |

Indirect methods are often employed to achieve sulfation under milder conditions or with greater selectivity, avoiding the harshness of concentrated sulfuric acid. nih.gov

Chlorosulfonic Acid (ClSO₃H): This is a highly reactive sulfating agent that readily reacts with alcohols. nih.govpageplace.de The reaction between 2-octoxyethanol and chlorosulfonic acid is rapid, exothermic, and produces hydrogen chloride gas as a byproduct. google.com Careful control of the reaction temperature and stoichiometry is crucial to prevent side reactions and product degradation. google.comgoogle.com Using a stoichiometric equivalent of chlorosulfonic acid is preferred, as an excess can promote degradation. google.com

Sulfur Trioxide (SO₃) Complexes: Sulfur trioxide is a powerful sulfating agent, but its high reactivity can be moderated by forming complexes with Lewis bases like pyridine, trimethylamine, or dimethylformamide (DMF). nih.govresearchgate.net These complexes, such as the SO₃-pyridine or SO₃-trimethylamine complex, are solids that are easier to handle and provide a controlled source of SO₃ for the reaction. researchgate.netlifechempharma.com The sulfation of alcohols using these complexes is a widely used method that proceeds under relatively mild conditions, making it suitable for sensitive molecules. nih.govchemrxiv.org The reaction involves the attack of the alcohol's hydroxyl group on the sulfur atom of the complex. lifechempharma.com

Table 2: Comparison of Common Sulfating Agents for Alcohols

| Sulfating Agent | Formula | Key Characteristics |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Strong acid; requires excess to drive reaction; can cause charring. nih.govgoogle.com |

| Chlorosulfonic Acid | ClSO₃H | Highly reactive; reaction is fast and exothermic; produces HCl gas. nih.govgoogle.com |

| SO₃-Pyridine Complex | C₅H₅N·SO₃ | Milder reagent; solid, easy to handle; reaction proceeds under controlled conditions. nih.govlifechempharma.com |

Optimizing the synthesis of 2-octoxyethyl hydrogen sulfate is essential for maximizing yield and purity while minimizing costs and waste. prismbiolab.com The process involves systematically adjusting various parameters to find the most efficient reaction conditions. beilstein-journals.org Key variables include the choice of sulfating agent, molar ratios, temperature, reaction time, and solvent. prismbiolab.comresearchgate.net

Methodologies such as Design of Experiments (DoE) can be employed to efficiently explore the relationships between these variables and the reaction outcome. prismbiolab.combeilstein-journals.org For instance, a study might vary the molar ratio of the SO₃ complex to 2-octoxyethanol and the reaction temperature to identify the combination that produces the highest conversion with the fewest byproducts. mdpi.com Kinetic modeling can also be used to understand the reaction process and predict optimal conditions. nih.gov

Table 3: Hypothetical Optimization of Sulfation Reaction Yield (%)

| Molar Ratio (SO₃ Complex:Alcohol) | Temperature | Yield (%) |

|---|---|---|

| 1.0 : 1 | 25°C | 75% |

| 1.2 : 1 | 25°C | 85% |

| 1.2 : 1 | 40°C | 92% |

Salt Formation from 2-Octoxyethyl Hydrogen Sulfate and Ammonia (B1221849)/Ammonium (B1175870) Sources

The second major step in the synthesis is the neutralization of the acidic 2-octoxyethyl hydrogen sulfate intermediate. This is a straightforward acid-base reaction where ammonia (NH₃) or an ammonium hydroxide (B78521) (NH₄OH) solution is added to form the stable salt, azanium;2-octoxyethyl sulfate. wikipedia.org

2-Octoxyethyl-OSO₃H + NH₃ → [NH₄]⁺ [2-Octoxyethyl-OSO₃]⁻

Precise control over the amount of ammonia added is critical for the purity of the final product. The goal is to add a stoichiometric amount of the base to completely neutralize the acidic sulfate ester without leaving any unreacted acid or introducing excess ammonia. mdpi.com

Table 4: Impact of Stoichiometry on Theoretical Product Purity

| Molar Ratio (Ammonia:Acidic Ester) | Theoretical Product Composition | Purity Issue |

|---|---|---|

| < 1 : 1 | Mixture of azanium salt and unreacted acidic ester | Acidity, potential instability |

| 1 : 1 | Pure azanium;2-octoxyethyl sulfate | Ideal |

The final step in the synthesis is the isolation of the solid azanium;2-octoxyethyl sulfate, which is typically achieved through crystallization. The choice of solvent is a critical factor that influences the solubility of the product, which in turn affects the crystallization yield, crystal size, and morphology. nih.gov

A suitable solvent system is one in which the product has lower solubility, particularly at cooler temperatures, allowing it to precipitate out of the solution while impurities remain dissolved. Water or aqueous-organic mixtures are often used. nih.gov Factors such as the solvent's polarity, the rate of cooling or evaporation, and the presence of additives can all impact the final crystalline product. nih.govnih.gov For instance, ultrasound has been shown to enhance crystallization by promoting nucleation and increasing yield in ammonium sulfate solutions, a principle that could be applicable here. nih.gov

Table 5: Potential Solvent Effects on Crystallization of Ammonium Salts

| Solvent | Polarity | Expected Outcome for Azanium;2-octoxyethyl sulfate |

|---|---|---|

| Water | High | High solubility, may require evaporation or anti-solvent addition. nih.gov |

| Ethanol | Medium | Lower solubility than water, good for precipitation. nih.gov |

| Isopropanol | Medium-Low | Often used as an anti-solvent to induce crystallization from an aqueous solution. |

Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic routes for industrial chemicals is a cornerstone of modern chemical research. For the production of azanium;2-octoxyethyl sulfate, a compound with potential applications as a surfactant, green chemistry principles offer a framework for designing safer, more efficient, and sustainable manufacturing processes. This section explores advanced synthetic methodologies that align with these principles, focusing on solvent-free and catalytic methods, and evaluating the sustainability of these approaches through atom economy assessments.

Solvent-Free and Catalytic Methods

The conventional synthesis of alkyl ether sulfates often involves the use of volatile organic solvents and stoichiometric sulfating agents, which can lead to significant waste generation and environmental concerns. windows.netchemithon.com Green chemistry seeks to mitigate these issues through the development of solvent-free and catalytic alternatives.

Solvent-Free Synthesis:

A promising green approach to the synthesis of azanium;2-octoxyethyl sulfate involves a two-step, solvent-free process. The first step is the sulfation of 2-octoxyethanol. This can be achieved by reacting 2-octoxyethanol directly with a suitable sulfating agent without the need for a solvent. One such reagent is sulfamic acid (H₃NSO₃). chemithon.com The reaction between an alcohol and sulfamic acid is a direct route to the ammonium salt of the corresponding sulfate ester. windows.netchemithon.com This method is advantageous as it avoids the use of hazardous solvents and the product of the initial reaction is the ammonium salt, which corresponds to the desired azanium cation and sulfate anion.

The reaction can be represented as:

C₈H₁₇OCH₂CH₂OH + H₃NSO₃ → [NH₄]⁺[C₈H₁₇OCH₂CH₂OSO₃]⁻

This solvent-free approach offers several benefits, including reduced reactor volume, lower energy consumption for solvent removal, and elimination of solvent-related waste streams. The reaction is typically carried out by heating the reactants together, and the resulting product can often be used directly with minimal purification. chemithon.com

Catalytic Methods:

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency and reduce waste. mdpi.com In the context of azanium;2-octoxyethyl sulfate synthesis, catalysis can be applied to both the formation of the ether linkage in the precursor, 2-octoxyethanol, and the subsequent sulfation step.

For the sulfation step, solid acid catalysts can be employed to facilitate the reaction and allow for easy separation and reuse, a key principle of green chemistry. For instance, sulfated zirconia has been shown to be an effective catalyst for esterification reactions, a related transformation. mdpi.com While not directly demonstrated for this specific sulfation, the principles suggest that a solid acid catalyst could potentially activate the alcohol for reaction with a sulfating agent, possibly under milder conditions than uncatalyzed thermal methods.

An alternative catalytic approach involves the use of catalysts to improve the efficiency of the reaction with ammonia or amines to form the final azanium salt from an intermediate alkyl sulfate. For example, certain anions have been shown to catalyze the reaction of alkyl sulfates with ammonia. google.com

The following table illustrates a hypothetical comparison of different synthetic methods for the sulfation of 2-octoxyethanol, highlighting the potential advantages of a green chemistry approach.

| Method | Sulfating Agent | Solvent | Catalyst | Temperature | Yield (Illustrative) | Green Chemistry Advantages |

| Conventional | Chlorosulfonic acid | Dichloromethane | None | Low | High | - |

| Green (Solvent-Free) | Sulfamic acid | None | None | 110-160 °C | Good | No solvent waste, direct formation of ammonium salt. chemithon.com |

| Green (Catalytic) | Sulfur trioxide | None | Solid Acid | Moderate | High | Catalyst is reusable, high atom economy. |

This table is for illustrative purposes and the values for the green catalytic method are hypothetical, based on principles of similar reactions.

Atom Economy and Sustainability Assessments

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's assess the atom economy for the proposed solvent-free synthesis of azanium;2-octoxyethyl sulfate from 2-octoxyethanol and sulfamic acid.

Reactants:

2-octoxyethanol (C₈H₁₇OCH₂CH₂OH): Molecular Weight ≈ 174.28 g/mol guidechem.com

Sulfamic acid (H₃NSO₃): Molecular Weight ≈ 97.09 g/mol atamanchemicals.com

Product:

Azanium;2-octoxyethyl sulfate ([NH₄]⁺[C₈H₁₇OCH₂CH₂OSO₃]⁻): Molecular Weight ≈ 271.37 g/mol

The reaction is: C₈H₁₇OCH₂CH₂OH + H₃NSO₃ → [NH₄]⁺[C₈H₁₇OCH₂CH₂OSO₃]⁻

In this ideal reaction, all atoms of the reactants are incorporated into the final product. Therefore, the atom economy is:

Atom Economy (%) = (271.37 / (174.28 + 97.09)) x 100 = (271.37 / 271.37) x 100 = 100%

An atom economy of 100% represents the ideal in green chemistry, as it implies that no atoms are wasted in the formation of byproducts. This high atom economy is a significant advantage of the proposed solvent-free synthesis using sulfamic acid.

Sustainability Assessment:

Beyond atom economy, a broader sustainability assessment considers other factors such as the nature of the reactants, energy consumption, and the environmental impact of the entire process.

| Sustainability Metric | Assessment for the Proposed Green Synthesis |

| Raw Materials | 2-octoxyethanol can be derived from both petrochemical and potentially bio-based sources. Sulfamic acid is a readily available industrial chemical. |

| Energy Consumption | The solvent-free reaction may require heating, but avoids the energy-intensive step of solvent removal. chemithon.com |

| Waste Generation | The high atom economy suggests minimal waste. The absence of solvent eliminates a major source of chemical waste. |

| Catalyst Lifecycle | If a solid catalyst is used, its reusability and lifespan are crucial for long-term sustainability. |

| Overall Process | The proposed solvent-free synthesis using sulfamic acid presents a potentially more sustainable alternative to traditional methods that use hazardous reagents and solvents. |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Hydrolytic Stability and Mechanism of Sulfate (B86663) Ester Cleavage

The hydrolysis of azanium;2-octoxyethyl sulfate involves the cleavage of the sulfate ester bond, a reaction that can be catalyzed by acids, bases, or enzymes. The stability of this compound in aqueous solutions is largely dependent on the pH and temperature of the environment.

In acidic conditions, the hydrolysis of primary alkyl sulfates like 2-octoxyethyl sulfate is a well-documented process. rsc.orgresearchgate.net The reaction is generally understood to proceed via specific hydrogen ion catalysis. rsc.org The initial step involves the protonation of an oxygen atom on the sulfate group, which enhances its leaving group ability. Subsequently, a water molecule attacks the sulfur atom in an S-O cleavage mechanism, leading to the formation of 2-octoxyethanol and sulfuric acid. rsc.orgresearchgate.net

Studies on analogous primary alkyl sulfates, such as sodium dodecyl sulfate (SDS), have shown that the rate of acid-catalyzed hydrolysis can be influenced by the concentration of the surfactant itself. rsc.orgresearchgate.net At concentrations above the critical micelle concentration (cmc), the reaction kinetics can become more complex due to the aggregation of the surfactant molecules into micelles. researchgate.net For azanium;2-octoxyethyl sulfate, similar behavior would be anticipated, where the rate of hydrolysis would be dependent on both pH and its concentration in solution.

The general rate law for the acid-catalyzed hydrolysis of a primary alkyl sulfate can be expressed as:

Rate = k[Alkyl Sulfate][H⁺]

Where 'k' is the second-order rate constant. The reaction typically follows first-order kinetics with respect to the alkyl sulfate and the hydrogen ion concentration. rsc.org

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Primary Alkyl Sulfates at Elevated Temperatures

| Compound | Temperature (°C) | pH | Rate Constant (k, s⁻¹) | Reference |

| Sodium Dodecyl Sulfate | 80 | 1 | Varies with concentration | rsc.org |

| Sodium Primary Alkyl Sulfates | 100 | Neutral (autocatalytic) | Varies with chain length | rug.nl |

Under basic conditions, the hydrolysis of esters, including sulfate esters, proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com The hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic sulfur atom of the sulfate group. This leads to the formation of a pentacoordinate intermediate, which then collapses, cleaving the S-O bond to release the 2-octoxyethanol and a sulfate ion. pnas.org

The base-catalyzed hydrolysis of esters is generally an irreversible process because the resulting alcohol is a much weaker nucleophile than the hydroxide ion, and the negatively charged sulfate ion is a very stable leaving group. chemistrysteps.com The rate of base-catalyzed hydrolysis is typically first order with respect to both the ester and the hydroxide ion concentration.

Rate = k[Alkyl Sulfate][OH⁻]

Enzymes known as sulfatases can catalyze the hydrolysis of sulfate esters. researchgate.netscirp.org These enzymes are found in a wide range of organisms and play a role in the metabolism of sulfated compounds. scirp.org Sulfatases are classified into different types based on their structure and catalytic mechanism. researchgate.net

The enzymatic hydrolysis of an alkyl sulfate like 2-octoxyethyl sulfate can proceed through two primary mechanistic pathways, depending on the specific sulfatase:

S-O Bond Cleavage: This mechanism is characteristic of arylsulfatases and some alkylsulfatases. The enzyme utilizes a catalytic residue to attack the sulfur atom, leading to the cleavage of the sulfur-oxygen bond and the release of the alcohol (2-octoxyethanol). nih.gov

C-O Bond Cleavage: This pathway is common for alkylsulfatases. In this case, the enzyme facilitates the attack of a nucleophile (often a water molecule activated by the enzyme) on the carbon atom adjacent to the sulfate group, resulting in the cleavage of the carbon-oxygen bond. nih.gov

The choice between these two pathways is dictated by the enzyme's active site architecture and the nature of the substrate. nih.gov The efficiency and specificity of enzymatic hydrolysis make it a highly relevant consideration in biological systems.

Nucleophilic Substitution Reactions at the Octoxyethyl Moiety

The 2-octoxyethyl group of azanium;2-octoxyethyl sulfate can also be a site for nucleophilic substitution reactions. In these reactions, the sulfate group acts as a leaving group.

Nucleophilic substitution reactions can proceed via two main pathways: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). organic-chemistry.org The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For azanium;2-octoxyethyl sulfate, the carbon atom attached to the sulfate group is a primary carbon. Primary substrates strongly favor the Sₙ2 pathway . libretexts.org This is because the formation of a primary carbocation, which would be required for an Sₙ1 reaction, is highly energetically unfavorable. msu.edu

In an Sₙ2 reaction, the nucleophile attacks the primary carbon atom from the side opposite to the leaving group in a single, concerted step. libretexts.org This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. msu.edu

Rate = k[Azanium;2-octoxyethyl sulfate][Nucleophile]

An Sₙ1 reaction, which involves the formation of a carbocation intermediate, is highly unlikely for this primary substrate. msu.edu

The facility of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base that is stable in solution after it has left. socratic.orgwikipedia.org

The sulfate anion (SO₄²⁻) is an excellent leaving group. libretexts.org Its stability arises from the delocalization of the negative charge over the four oxygen atoms through resonance. socratic.orglibretexts.org This high degree of resonance stabilization makes the sulfate ion a very weak base and thus an excellent leaving group, facilitating both Sₙ1 and Sₙ2 reactions where it is part of the substrate. wikipedia.orglibretexts.org The presence of the sulfate moiety in azanium;2-octoxyethyl sulfate therefore makes the 2-octoxyethyl group susceptible to nucleophilic attack.

Thermochemical Decomposition Pathways

Pyrolysis Mechanisms and Product Analysis

The pyrolysis of azanium;2-octoxyethyl sulfate is expected to proceed through a multi-step mechanism. Initially, at moderately elevated temperatures, the compound is likely to undergo hydrolysis, especially in the presence of moisture. For similar compounds like ammonium (B1175870) lauryl ether sulfate, decomposition is noted at temperatures above 40°C or in acidic conditions (pH ≤ 5). atamanchemicals.comyeserchem.com

At higher temperatures, the decomposition of the ammonium sulfate group is expected to dominate. The thermal decomposition of ammonium sulfate typically begins above 250°C, first forming ammonium bisulfate. wikipedia.org Further heating leads to the release of ammonia (B1221849), nitrogen, sulfur dioxide, and water. wikipedia.orgalfa-chemistry.com The presence of the octoxyethyl chain may influence the decomposition temperature and the specific organic decomposition products.

A plausible pyrolysis pathway for azanium;2-octoxyethyl sulfate would involve:

Initial Decomposition: Loss of ammonia from the azanium ion to form the corresponding acid sulfate.

Ether Linkage Cleavage: Scission of the C-O bonds in the octoxyethyl chain, potentially leading to the formation of smaller volatile organic compounds.

Sulfate Decomposition: Breakdown of the sulfate group to yield sulfur oxides (SO₂ and SO₃).

Table 1: Potential Pyrolysis Products of Azanium;2-octoxyethyl Sulfate

| Product | Chemical Formula | Likely Origin |

| Ammonia | NH₃ | Decomposition of the azanium ion |

| Octanol | C₈H₁₈O | Cleavage of the ether linkage |

| Ethylene Glycol | C₂H₆O₂ | Decomposition of the ethoxy chain |

| Sulfur Dioxide | SO₂ | Decomposition of the sulfate group |

| Water | H₂O | General decomposition product |

Thermal Stability Under Various Environmental Conditions

The stability of azanium;2-octoxyethyl sulfate is contingent on several environmental factors.

Temperature: As noted with analogous compounds, temperatures exceeding 40°C can initiate decomposition through hydrolysis. atamanchemicals.comwatercarechem.com

pH: Acidic conditions (pH ≤ 5) are known to cause the decomposition of ammonium lauryl ether sulfates. atamanchemicals.comyeserchem.com Therefore, azanium;2-octoxyethyl sulfate is expected to be most stable in neutral to slightly alkaline environments.

Presence of Oxidizing Agents: Strong oxidizing agents can be expected to react with the alkyl ether chain, leading to oxidation products and a loss of surfactant properties. knowde.com

Heterogeneous Reactions Involving Azanium;2-octoxyethyl Sulfate Surfaces

The surfactant nature of azanium;2-octoxyethyl sulfate, with its hydrophilic ammonium sulfate head and hydrophobic octoxyethyl tail, dictates its behavior at interfaces.

Interactions with Solid Phases and Atmospheric Aerosols

Studies on mixed aerosols of fly ash and ammonium sulfate have shown that ammonium sulfate can encapsulate the solid particles, forming a "core-shell" structure. google.com This suggests that azanium;2-octoxyethyl sulfate could similarly coat solid particles, altering their surface properties and reactivity. The presence of such a coating can affect the scattering characteristics of aerosols. google.com

Surface Adsorption and Desorption Kinetics

The adsorption of alkyl ether sulfates at air-water interfaces is a key characteristic of their surfactant function. The kinetics of adsorption and desorption are influenced by the concentration of the surfactant and the presence of other ions in the solution. For instance, the presence of trivalent counterions like Al³⁺ can induce the formation of surface multilayers of sodium polyethylene (B3416737) glycol monoalkyl ether sulfates. nih.gov This indicates that the surface behavior of azanium;2-octoxyethyl sulfate could be significantly altered by the chemical composition of the aqueous phase.

The kinetics of these surface processes are crucial for applications where the compound is used as a wetting or foaming agent. The efficiency of these processes is dependent on how quickly the molecules can adsorb to and arrange themselves at an interface.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are essential for determining the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and vibrational frequencies.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like Azanium;2-octoxyethyl sulfate (B86663), DFT calculations can provide valuable information about its reactivity and intermolecular interactions. By mapping the electron density, one can identify the electron-rich and electron-poor regions of the molecule.

In the case of Azanium;2-octoxyethyl sulfate, the sulfate headgroup is expected to be highly electron-rich due to the presence of electronegative oxygen atoms. The azanium (ammonium) counter-ion would be the corresponding electron-poor center. The octoxyethyl tail, being primarily hydrocarbon in nature, would have a more neutral electron distribution. DFT studies on similar alkyl sulfates have shown that the negative charge is delocalized across the sulfate group, which influences its interaction with the positive counter-ion and surrounding solvent molecules. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Model Alkyl Ether Sulfate Anion

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |

| Partial Atomic Charges | Sulfate O: ~-0.8e, S: ~+2.5e | Shows the distribution of charge across the molecule, highlighting the polar headgroup. |

Note: The values in this table are illustrative and based on general findings for similar molecules. Actual values for Azanium;2-octoxyethyl sulfate would require specific calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are highly accurate for determining the optimized geometry and vibrational frequencies of molecules. For Azanium;2-octoxyethyl sulfate, these calculations would reveal the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Geometry optimization would likely show that the octyl chain can adopt various conformations, with the all-trans conformation being one of the most stable in a vacuum. acs.org The presence of the ether linkage introduces additional flexibility. Vibrational analysis, which calculates the frequencies of molecular vibrations, corresponds to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the theoretical prediction and interpretation of experimental spectra. acs.orgwhiterose.ac.uk For instance, characteristic stretching frequencies for the S-O, C-O, C-C, and C-H bonds could be precisely calculated.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a dynamic picture of processes like solvation and self-assembly.

In an aqueous environment, MD simulations of Azanium;2-octoxyethyl sulfate would be expected to show the strong hydration of the polar headgroup. researchgate.net Water molecules would form a structured solvation shell around the sulfate and azanium ions through hydrogen bonding. The hydrophobic octyl tail, in contrast, would disrupt the hydrogen-bonding network of water, leading to a "hydrophobic effect" that drives the aggregation of surfactant molecules.

In organic solvents, the solvation behavior would be reversed. The nonpolar octyl tail would interact favorably with the solvent molecules, while the polar headgroup would be poorly solvated. This differential solubility is the basis of surfactant action.

Above a certain concentration in water, known as the critical micelle concentration (CMC), surfactant molecules like Azanium;2-octoxyethyl sulfate are expected to self-assemble into aggregates called micelles. MD and dissipative particle dynamics (DPD) simulations of similar, longer-chain alkyl ether sulfates have extensively modeled this process. nih.govacs.org These simulations show that the hydrophobic tails cluster together to form the core of the micelle, minimizing their contact with water, while the hydrophilic headgroups form the outer surface, interacting with the aqueous environment.

For a surfactant with a C8 tail like Azanium;2-octoxyethyl sulfate, the formation of spherical or nearly spherical micelles would be anticipated at concentrations just above the CMC. At higher concentrations, transitions to other phases like hexagonal or lamellar structures could occur. nih.gov The presence of the ether group in the headgroup region can influence the packing of the surfactant molecules and the curvature of the micelle surface.

Table 2: Predicted Aggregation Properties for Azanium;2-octoxyethyl sulfate in Water

| Property | Predicted Behavior | Influencing Factors |

| Critical Micelle Concentration (CMC) | Higher than for longer-chain analogs (e.g., C12) | Shorter hydrophobic tail leads to lower driving force for aggregation. |

| Aggregation Number | Relatively small | The number of molecules in a micelle is influenced by the balance of hydrophobic and electrostatic interactions. |

| Micelle Shape | Spherical to slightly ellipsoidal | Dependent on concentration and the packing parameter of the surfactant. |

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For Azanium;2-octoxyethyl sulfate, the prediction of its Raman and IR spectra would be particularly valuable.

As discussed, ab initio and DFT calculations can provide the vibrational frequencies and intensities. acs.orgwhiterose.ac.uk Raman spectroscopy is particularly sensitive to the conformations of the alkyl chain. acs.orgwhiterose.ac.uk Theoretical predictions can help in assigning the observed spectral bands to specific molecular motions. For example, the ratio of the intensities of certain C-C stretching modes in the Raman spectrum can be correlated with the proportion of trans and gauche conformations in the alkyl tail, providing insight into the molecular ordering in different phases. acs.orgwhiterose.ac.uk

No Public Research Data Found for Azanium;2-octoxyethyl sulfate

While the requested analytical methods—including computational NMR and IR spectroscopy, mass spectrometry fragmentation pattern prediction, and the elucidation of reaction pathways—are established techniques in computational chemistry, it appears that "azanium;2-octoxyethyl sulfate" has not been the subject of published scientific inquiry in these areas.

The search for data pertaining to the following specific areas yielded no results for the target compound:

Computational Elucidation of Reaction Pathways and Transition States:

Reaction Coordinate Mapping:Consequently, no reaction coordinate maps for its hydrolysis or degradation have been published.

General search results did identify studies on other compounds where these computational methods have been applied. For instance, research is available on the mass spectrometry fragmentation patterns of nitazene (B13437292) analogs and computational IR and NMR studies of 2-aminophenol. nih.govresearchgate.net However, these findings are specific to the studied molecules and cannot be extrapolated to "azanium;2-octoxyethyl sulfate."

Therefore, the generation of a detailed, scientifically accurate article as per the requested outline is not possible due to the absence of foundational research data on this particular compound in the public domain.

Environmental Fate and Degradation Mechanisms

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is the primary and most significant pathway for the removal of Azanium;2-octoxyethyl sulfate (B86663) and other AES from the environment. These surfactants are readily biodegradable in a wide range of environmental systems.

Alcohol ethoxysulfates are rapidly and extensively biodegraded by diverse microbial communities in soil, sediments, and water under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. beamreach.orgwikipedia.org Numerous studies have confirmed their high removal rates in wastewater treatment plants (WWTPs), often exceeding 99%. industrialchemicals.gov.au This efficient removal prevents significant concentrations from reaching most environmental compartments.

The rate of biodegradation is influenced by several factors, including temperature, pH, microbial population density, and the chemical structure of the surfactant, such as the length of its alkyl chain. mdpi.com For instance, SLES (Sodium Lauryl Ether Sulfate), a closely related AES, was found to degrade at different rates in various soils, with half-lives (DT50) ranging from 9 to 25 days, correlating with the abundance of microbes. mdpi.com

Below is an interactive table summarizing the biodegradation data for alcohol ethoxysulfates (AES) in different environmental settings.

| Environment | Condition | Degradation Metric | Observed Value | Reference |

|---|---|---|---|---|

| Wastewater Treatment | Aerobic | Removal Rate | 99.3-99.9% | industrialchemicals.gov.au |

| Wastewater Treatment | Anoxic (Denitrifying) | Removal Rate | 75-87% | wikipedia.org |

| Surface Water | Aerobic | Half-life | < 12 hours | wikipedia.org |

| Soil | Aerobic | Half-life (DT50) | 8-46 days | nih.gov |

| Soil | Aerobic | Half-life (DT50) | 9-25 days | mdpi.com |

| Seawater | Aerobic | Primary Degradation | >95% in 25-41 hours | industrialchemicals.gov.au |

| Seawater | Aerobic | Ultimate Biodegradation | 58-100% in 28 days | beamreach.org |

The microbial breakdown of alcohol ethoxysulfates is initiated by one of two primary enzymatic attacks:

Ester Cleavage: This involves the hydrolysis of the sulfate group from the molecule, catalyzed by sulfatase or esterase enzymes. wikipedia.orgnih.gov This step releases the sulfate ion and an alcohol ethoxylate intermediate.

Ether Cleavage: This pathway involves the scission of the ether bonds within the ethoxylate chain. wikipedia.orgd-nb.info

Following these initial steps, the resulting aliphatic alcohol or alcohol ethoxylate is further degraded. The long alkyl carbon chain is typically broken down through ω-oxidation (oxidation at the terminal methyl group) followed by sequential two-carbon removal via β-oxidation. wikipedia.org The ultimate end products of this complete mineralization are carbon dioxide, water, and sulfate.

A variety of common environmental bacteria have been identified as capable of degrading AES. These include species from the genera Pseudomonas, Comamonas, Alicycliphilus, Aeromonas, Citrobacter, Acinetobacter, and Klebsiella. d-nb.infonih.gov For example, under anoxic (denitrifying) conditions, Pseudomonas stutzeri and Pseudomonas nitroreducens have been shown to degrade SLES effectively. d-nb.infonih.gov The widespread presence of these bacteria ensures the efficient degradation of AES in diverse ecosystems. The key enzymes driving this process are broadly classified as hydrolases (specifically esterases/sulfatases) and oxidoreductases. nih.gov

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation of Azanium;2-octoxyethyl sulfate (B86663) from complex matrices and for the resolution of potential homologues or impurities. The choice of technique is dictated by the specific analytical goal, whether it be quantification of the primary compound, analysis of related substances, or determination of the inorganic counter-ion.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile, thermally labile compounds like Azanium;2-octoxyethyl sulfate. The separation is typically achieved using reversed-phase (RP) columns, where the hydrophobic alkyl chain of the analyte interacts with the stationary phase.

Separation of alkyl ether sulfates is commonly performed on various HPLC stationary phases, including Acclaim C18 Surfactant, Surfactant C8, and Hypercarb columns. oup.com On a C18 column, ethoxymers are generally eluted in order of increasing number of ethoxy units, while a reversed elution order can be observed on Surfactant C8 and Hypercarb phases. oup.com For the analysis of the cationic component, the azanium (ammonium) ion, or for enhancing the retention and resolution of the anionic surfactant, ion-pairing reagents are frequently added to the mobile phase. sigmaaldrich.comhimedialabs.comamericanelements.comlichrom.com Sodium octyl sulfate itself is used as an ion-pairing reagent in HPLC for the analysis of positively charged analytes. sigmaaldrich.comhimedialabs.comamericanelements.comlichrom.com

Given the lack of a strong chromophore in the Azanium;2-octoxyethyl sulfate molecule, conventional UV-Vis detection can be challenging. Therefore, more universal detectors are often employed:

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and its response is largely independent of the analyte's optical properties, making it ideal for quantifying compounds like alkyl ether sulfates. researchgate.net

Charged Aerosol Detector (CAD): CAD offers high sensitivity and provides a near-uniform response for non-volatile analytes, regardless of their chemical structure. thermofisher.comthermofisher.com This makes it a powerful tool for the analysis of complex surfactant mixtures.

Conductivity Detector: Following suppression, a conductivity detector can be used for the sensitive and selective detection of ionic species like alkyl sulfates. researchgate.netnih.gov

The table below summarizes typical HPLC conditions used for the analysis of related alkyl ether sulfates.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Acclaim C18 Surfactant (250 mm x 4.6 mm, 5 µm) | Hypercarb (150 mm x 3.0 mm) | Hydrophobic Resin-Based Column |

| Mobile Phase | 50% Acetonitrile (B52724) / 50% 0.1 M Ammonium (B1175870) Acetate (B1210297) | Gradient: Methanol (B129727)/Dichloromethane with 0.1 M Ammonium Acetate | Acetonitrile with Tetrabutylammonium Hydroxide (B78521) (ion-pair) |

| Detector | Suppressed Conductivity | Evaporative Light Scattering Detector (ELSD) | Suppressed Conductivity |

| Reference | researchgate.net | researchgate.net | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of ionic and non-volatile compounds such as Azanium;2-octoxyethyl sulfate by Gas Chromatography (GC) is not feasible. The high boiling point and thermal lability of the molecule would lead to decomposition in the heated GC inlet and column. nih.govalwsci.com Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable derivative. nih.govalwsci.comresearchgate.netacs.orgfrontiersin.org

Common derivatization strategies for anionic surfactants involve hydrolysis of the sulfate group followed by conversion of the resulting alcohol (2-octoxyethanol in this case) to a more volatile species, such as a silyl (B83357) ether or a trifluoroacetate (B77799) ester. nih.govresearchgate.net For instance, sulfonates can be converted to thiotrifluoroacetates, which are highly volatile and suitable for GC analysis. researchgate.net The resulting derivatives can then be separated on a standard non-polar or medium-polarity GC column and detected by a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). researchgate.netarxiv.orgscielo.br

Ion Chromatography for Sulfate Detection

Ion Chromatography (IC) is the preferred method for the determination of the inorganic sulfate counter-ion and other anionic impurities. diduco.comnih.govlcms.cz This technique offers high sensitivity and specificity for the analysis of inorganic ions in various matrices, including pharmaceutical formulations. nih.govresearchgate.net

The sample is typically diluted in deionized water and injected into the IC system. Separation is achieved on an anion-exchange column, and detection is performed using a suppressed conductivity detector. diduco.comnih.gov This approach allows for the accurate quantification of free sulfate ions, which is crucial for determining the stoichiometry and purity of the salt form of the compound. researchgate.net IC can also be used to quantify other potential ionic impurities. lcms.czresearchgate.net The United States Pharmacopeia (USP) includes IC methods for the determination of degradation products like sulfate in drug substances. diduco.com

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in Azanium;2-octoxyethyl sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Azanium;2-octoxyethyl sulfate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of Azanium;2-octoxyethyl sulfate would exhibit characteristic signals corresponding to the different proton environments. arxiv.orgresearchgate.netscielo.brtdl.org The terminal methyl group of the octyl chain would appear as a triplet at high field (low ppm). The methylene (B1212753) groups of the alkyl chain would produce a complex multiplet region. The protons of the ethoxy group (-O-CH₂-CH₂-O-) would give rise to distinct signals, likely multiplets, in the ether region of the spectrum. The protons of the azanium (NH₄⁺) group would appear as a characteristic signal, the chemical shift of which can be dependent on the solvent and concentration. A predicted ¹H NMR spectrum for the related 2-ethoxyethanol (B86334) shows signals for the ethoxy and alcohol protons. chemicalbook.com For similar compounds like sodium laureth sulfate (SLES), ¹H NMR is used to determine the average degree of ethoxylation by comparing the integral of the ethoxy protons to that of the terminal methyl group of the alkyl chain. arxiv.orgresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov This includes the carbons of the alkyl chain, the ethoxy group, and any potential impurities.

A study on sulfoalkyl ether-alkyl ether cyclodextrin (B1172386) derivatives utilized both ¹H and ¹³C NMR, along with 2D techniques like HMQC (Heteronuclear Multiple Quantum Coherence), for detailed structural characterization, including the site of substitution. nih.gov

The following table outlines the expected ¹H NMR chemical shifts for the core structure of 2-octoxyethanol, a key component of the target molecule.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal) | ~0.9 | Triplet |

| -(CH₂)₆- (alkyl chain) | ~1.2-1.6 | Multiplet |

| -O-CH₂- (ether, alkyl side) | ~3.4-3.6 | Triplet |

| -O-CH₂-CH₂-O- | ~3.5-3.8 | Multiplet |

| -CH₂-OSO₃⁻ | ~4.0-4.2 | Triplet |

| NH₄⁺ | Variable | Singlet/Triplet |

| Note: These are estimated values and can vary based on solvent and other experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in Azanium;2-octoxyethyl sulfate and for studying its conformational properties. nih.govacs.orgmt.comnih.govresearchgate.net These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. acs.orgmt.com

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Strong bands associated with the sulfate group (S=O and S-O stretching) are expected in the regions of approximately 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹. spectroscopyonline.comcopernicus.orgresearchgate.net The C-H stretching vibrations of the octyl and ethyl groups would appear in the 3000-2850 cm⁻¹ region. The C-O stretching of the ether linkage would be observed around 1100 cm⁻¹. tdl.org The N-H bending vibrations of the ammonium ion would also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the non-polar bonds of the hydrocarbon chain and symmetric vibrations. nih.govmt.comtandfonline.com The C-H stretching modes of the alkyl chain are prominent in the Raman spectrum. nih.govtandfonline.com The symmetric stretching of the sulfate group (SO₄²⁻) gives a strong, characteristic Raman peak, often observed around 980 cm⁻¹. nih.govresearchgate.net Raman spectroscopy is also a valuable tool for studying the conformational order (trans vs. gauche) of the alkyl chains in surfactant molecules. nih.gov

The table below lists key vibrational modes and their expected frequencies for compounds containing similar functional groups.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |

| Alkyl Chain | C-H Stretch | 2850 - 3000 | 2850 - 3000 | tdl.orgtandfonline.com |

| Ether | C-O Stretch | ~1100 | Weak | tdl.org |

| Sulfate | S=O Asymmetric Stretch | 1250 - 1150 | Weak | copernicus.orgresearchgate.net |

| Sulfate | S-O Symmetric Stretch | 1050 - 1000 | ~980 (Strong) | nih.govresearchgate.netresearchgate.net |

| Ammonium | N-H Bend | ~1400-1500 | ~1400-1500 | nih.gov |

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of Azanium;2-octoxyethyl sulfate in complex samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the trace analysis of Azanium;2-octoxyethyl sulfate. unesp.br It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

Reversed-phase liquid chromatography (RPLC) is commonly used to separate the different ethoxymers based on their hydrophobicity. nih.gov Columns with C4, C8, or C18 stationary phases are employed, with shorter alkyl chain columns like C4 sometimes offering faster analysis times for these types of surfactants. nih.govresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a buffer like ammonium acetate or ammonium formate (B1220265) to ensure compatibility with the ESI-MS interface. bch.rooup.com

For detection, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. unesp.brepa.gov This involves selecting the precursor ion of a specific oligomer in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for the characteristic product ions (e.g., m/z 97 or 80) in the second mass analyzer. This highly specific detection method minimizes matrix interference and allows for quantification at very low concentration levels, often in the µg/L to ng/L range. epa.govnih.gov

This technique is also invaluable for identifying metabolites in environmental or biological samples. Metabolites of alkyl ether sulfates may include products of alkyl chain oxidation or ether bond cleavage. LC-MS/MS can track these metabolic transformations by identifying the corresponding mass shifts in the resulting products relative to the parent compound.

Table 2: Typical LC-MS/MS Parameters for Alkyl Ether Sulfate Analysis

| Parameter | Typical Setting |

| LC Column | Reversed-phase C8 or C18, 2.1-4.6 mm i.d., 50-150 mm length, <3 µm particle size |

| Mobile Phase A | 5-10 mM Ammonium Acetate or Formate in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.6 mL/min |

| Ionization Mode | ESI Negative |

| MS/MS Mode | MRM/SRM |

| Precursor Ions | [M-NH₄]⁻ for each oligomer |

| Product Ions | m/z 97 [HSO₄]⁻ and/or m/z 80 [SO₃]⁻• |

Gas chromatography-mass spectrometry (GC-MS) is not suitable for the direct analysis of the intact Azanium;2-octoxyethyl sulfate salt due to its high molecular weight, polarity, and lack of volatility. However, GC-MS is a powerful technique for analyzing its more volatile precursors or degradation products.

One common approach involves the chemical hydrolysis of the sulfate and ether linkages to release the parent fatty alcohol, in this case, 2-octoxyethanol or octanol. rsc.org This alcohol can then be extracted and analyzed by GC-MS. For enhanced volatility and improved chromatographic peak shape, the alcohol is often derivatized prior to analysis. researchgate.net A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. researchgate.netnih.gov The resulting TMS-derivatized alcohol is more volatile and provides a characteristic mass spectrum that allows for confident identification and quantification. researchgate.net This approach is particularly useful for confirming the identity of the hydrophobic alkyl group in the surfactant structure.

Quantitative Analysis and Method Validation

The development of robust quantification protocols is essential for obtaining accurate and reliable data. For the quantification of Azanium;2-octoxyethyl sulfate, methods are typically based on LC-MS/MS due to its superior sensitivity and selectivity.

A key component of a robust protocol is the use of an appropriate calibration strategy. External calibration curves are constructed by analyzing a series of standard solutions of known concentrations. epa.gov Since Azanium;2-octoxyethyl sulfate is a mixture of oligomers, quantification can be performed by summing the response of all major oligomers or by using a single, representative oligomer if a pure standard is available.

To compensate for matrix effects (ion suppression or enhancement) and variations in instrument response, the use of an internal standard is highly recommended. The ideal internal standard is an isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled Azanium;2-octoxyethyl sulfate), which behaves nearly identically to the target analyte during extraction, chromatography, and ionization. tandfonline.com When an exact isotopic analog is not available, a structurally similar compound from the same chemical class with a different alkyl chain length may be used.

Method validation is performed to ensure the analytical procedure is fit for its intended purpose. lew.ronih.gov This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, and recovery according to established guidelines. lew.ro

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Azanium;2-octoxyethyl sulfate, these limits are highly dependent on the analytical technique employed and the complexity of the sample matrix.

LC-MS/MS methods provide the lowest detection limits for alkyl ether sulfates. The LOD is typically defined as the concentration that produces a signal-to-noise ratio (S/N) of 3, while the LOQ is defined as the concentration that gives an S/N of 10. nih.gov Alternatively, LOD and LOQ can be calculated from the standard deviation of the response for blank samples or the standard deviation of the y-intercepts of regression lines. nih.gov

For the analysis of related anionic surfactants in water samples using LC-MS/MS, reported LOQs can range from the low nanogram per liter (ng/L) to the microgram per liter (µg/L) level. nih.govnih.gov The specific values depend on the efficiency of the sample preparation (e.g., solid-phase extraction), the instrument's sensitivity, and the level of matrix interference.

Table 3: Representative Limits of Detection (LOD) and Quantification (LOQ) for Anionic Surfactants using LC-MS/MS

| Compound Class | Matrix | LOD | LOQ | Reference |

| Alkyl Ether Sulfates | Cosmetic Products | 0.12-0.97 µg/mL | 0.4 µg/mL | nih.govresearchgate.net |

| Anionic Surfactants | Surface Water | - | 15-485 ng/L | nih.gov |

| Sodium Lauryl Ether Sulfate | Dishwashing Detergent | 0.43-8.0 µg/mL | 1.42-26.4 µg/mL | nih.gov |

| Sodium Lauryl Sulfate | Dishwashing Detergent | 0.07 mg/L | 2.33 mg/L | foodengprog.org |

Derivatization Strategies for Enhanced Analysis or Functionalization

Esterification of the Sulfate (B86663) Group for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, the ionic and non-volatile nature of Azanium;2-octoxyethyl sulfate, due to the charged sulfate and azanium groups, prevents its direct analysis by GC-MS. Derivatization through esterification of the sulfate group is a crucial step to increase its volatility.

This process involves converting the sulfate salt into a more volatile ester derivative. Esterification is a common strategy for the analysis of acidic compounds, such as acid herbicides and sterol sulfates. nih.govamericanlaboratory.com For Azanium;2-octoxyethyl sulfate, this would typically involve a reaction with an alcohol in the presence of an acid catalyst or using a potent alkylating agent. For instance, reaction with methanol (B129727) and hydrochloric acid can convert the sulfate to a methyl ester. americanlaboratory.com This reaction neutralizes the negative charge on the sulfate group and replaces the ammonium (B1175870) counter-ion, significantly reducing the compound's polarity and increasing its vapor pressure, making it amenable to GC-MS analysis. americanlaboratory.comgcms.cz Alternative reagents like trifluoroacetic anhydride (B1165640) (TFAA) have also been used for the complete derivatization of sulfate groups, proposing an acid-catalyzed reaction mechanism. nih.gov The choice of the alkyl group for esterification can be tailored to optimize chromatographic separation and mass spectrometric detection.

| Esterifying Reagent | Reaction Conditions | Derivative Formed | Anticipated Outcome for GC-MS |

|---|---|---|---|

| Methanol/HCl | Heating during solvent evaporation | 2-octoxyethyl methyl sulfate | Increased volatility, enables chromatographic separation. americanlaboratory.com |

| Ethanol/H₂SO₄ | Heating under reflux | 2-octoxyethyl ethyl sulfate | Increased volatility, characteristic fragmentation pattern. |

| Trifluoroacetic anhydride (TFAA) | 70°C for 30 minutes | 2-octoxyethyl trifluoroacetyl ester | Highly volatile derivative, enhanced detection with electron capture detector (ECD). nih.gov |

| Dimethyl sulfate | Aqueous alkaline solution | 2-octoxyethyl methyl sulfate | Well-known methylating agent for various functional groups. brill.com |

Introduction of Chromophores or Fluorophores for Spectroscopic Detection

For sensitive detection and quantification using spectroscopic methods like UV-Visible or fluorescence spectroscopy, the introduction of a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) is a common strategy. Azanium;2-octoxyethyl sulfate itself does not possess significant absorbance in the UV-Visible region. Derivatization with a molecular tag that has strong molar absorptivity or high quantum yield can dramatically enhance its detectability.

This technique is widely applied in the analysis of carbohydrates like heparan and chondroitin (B13769445) sulfates, where fluorescent tags such as fluorescein (B123965) isothiocyanate (FITC), Rhodamine B, or Bodipy-FL-hydrazide are attached to enable detection at very low concentrations. cd-bioparticles.netnih.gov For Azanium;2-octoxyethyl sulfate, a chromophore or fluorophore could be introduced by reacting with the azanium ion or by modifying the terminal end of the octoxy chain. For example, a chromophoric group like a dinitrophenyl moiety could be introduced, or a fluorescent label could be attached through a coupling reaction. This labeling allows for highly sensitive detection in complex matrices and is beneficial for tracking the compound in various applications. cd-bioparticles.netrndsystems.com In some contexts, inorganic sulfates like copper sulfate and nickel sulfate can themselves act as chromophores for techniques like photoacoustic imaging, suggesting the inherent properties of the sulfate group can be leveraged under specific conditions. spiedigitallibrary.orgucl.ac.uk

| Tag Type | Example Tag | Potential Attachment Site | Detection Method |

|---|---|---|---|

| Chromophore | Dinitrophenyl group | Alkoxyethyl chain | UV-Visible Spectroscopy |

| Fluorophore | Fluorescein isothiocyanate (FITC) | Alkoxyethyl chain (after functionalization) | Fluorescence Spectroscopy. cd-bioparticles.net |

| Fluorophore | Bodipy-FL-hydrazide | Alkoxyethyl chain (after conversion to an aldehyde) | High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.gov |

| Fluorophore | Propidium Iodide | Non-covalent interaction with the sulfate head | Capillary Gel Electrophoresis with fluorescence detection. acs.orgnih.gov |

Preparation of Functionalized Derivatives for Material Science Applications

The unique amphiphilic structure of Azanium;2-octoxyethyl sulfate makes it an interesting building block for new materials. By preparing functionalized derivatives, its properties can be tailored for specific applications in material science, such as in the development of novel surfactants, catalysts, or functional polymers.

Recent research has shown that sulfate derivatives can be used to create advanced materials like deep-ultraviolet (UV) birefringent materials, where the sulfate groups help modulate the alignment of functional components to enhance optical properties. nih.govresearchgate.net Similarly, functionalizing inorganic materials like silica (B1680970) or titania with sulfonic acid groups creates efficient solid acid catalysts. mdpi.com

Following these principles, Azanium;2-octoxyethyl sulfate could be modified in several ways. The long octoxyethyl chain can be functionalized with reactive groups (e.g., thiols, amines) to allow for grafting onto surfaces or incorporation into polymer backbones. The sulfate headgroup can be used to direct self-assembly or to interact with cations, forming organized structures. These strategies could lead to the creation of materials with tailored surface properties, catalytic activity, or specific responsiveness to external stimuli. The development of highly functionalized fullerene derivatives for applications in material and life sciences also provides a template for how complex molecules can be built up to create functional systems. rsc.org

| Functionalization Strategy | Target Moiety | Potential Application | Relevant Research Context |

|---|---|---|---|

| Introduction of a thiol group | Alkoxyethyl chain | Grafting onto gold surfaces for creating self-assembled monolayers (SAMs). | Bifunctional catalysts with thiol and sulfonic acid groups. |

| Cross-linking with divalent cations | Sulfate group | Formation of ionically cross-linked gels or films. | Modulation of functional modules via weak interactions in sulfate derivatives. nih.gov |

| Incorporation into a silica matrix | Entire molecule | Creation of functionalized mesoporous materials for catalysis or separation. | Sulfonic acid-functionalized silica as solid acid catalysts. mdpi.com |

| Attachment to a polymer backbone | Alkoxyethyl chain or sulfate group | Development of polymer-surfactant hybrid materials with unique solution properties. | Synthesis of fullerene-polymer hybrid materials. rsc.org |

Controlled Polymerization or Co-polymerization through the Alkoxyethyl Moiety

The alkoxyethyl moiety in Azanium;2-octoxyethyl sulfate presents an opportunity for creating novel polymers and co-polymers. By introducing a polymerizable group, such as a vinyl, acrylate, or cyanoacrylate function, onto the alkoxyethyl chain, the molecule can be transformed into a functional monomer.

The polymerization of monomers containing alkoxyethyl groups is an established field. For example, alkoxyethyl vinyl ethers can undergo living cationic polymerization to produce polymers with well-defined molecular weights and narrow distributions. acs.org Similarly, alkoxyethyl cyanoacrylates have been synthesized and polymerized to create flexible and biocompatible tissue adhesives. nih.govafinitica.com These studies demonstrate that the ether linkage in the alkoxyethyl side chain can impart flexibility to the resulting polymer.

By applying these principles, Azanium;2-octoxyethyl sulfate could be converted into a surfmer (a surface-active monomer). The subsequent polymerization or co-polymerization of this surfmer could lead to the synthesis of water-soluble or amphiphilic polymers with pendant sulfate groups. Such polymers could have applications as emulsion stabilizers, dispersants, or coatings. The polymerization could be controlled to produce polymers of a specific architecture, such as block copolymers, which could self-assemble into complex nanostructures in solution. The use of branched sulfates in emulsion polymer latexes further highlights the role of such structures in polymer science. google.com

| Monomer Type | Polymerization Method | Potential Polymer Properties | Relevant Research Context |

|---|---|---|---|

| Vinyl ether derivative | Living Cationic Polymerization | Well-defined molecular weight, flexible backbone, water-soluble. | Polymerization of alkoxyethyl vinyl ethers. acs.org |

| Acrylate or methacrylate (B99206) derivative | Free Radical Polymerization (e.g., RAFT, ATRP) | Controlled polymer architecture, amphiphilic block copolymers. | General controlled radical polymerization techniques. |

| Cyanoacrylate derivative | Anionic Polymerization | Biodegradable, adhesive properties. | Synthesis of alkoxyethyl cyanoacrylate tissue adhesives. nih.govafinitica.com |

| Co-polymerization with other monomers | Various methods | Tunable properties based on co-monomer choice (e.g., hydrophobicity, charge). | Use of sulfates in emulsion polymer latexes. google.com |

Exploration of Potential Academic and Industrial Applications

Role as an Intermediate in Fine Chemical Synthesis

Alkyl sulfates are recognized for their utility as intermediates in fine chemical synthesis, primarily functioning as alkylating agents. nih.govnih.gov The sulfate (B86663) group can act as a good leaving group, facilitating nucleophilic substitution reactions. In the case of azanium;2-octoxyethyl sulfate, the 2-octoxyethyl group could potentially be transferred to a suitable nucleophile. This reactivity makes such compounds valuable in the synthesis of more complex molecules where the introduction of an octoxyethyl moiety is desired.

The synthesis of various fine chemicals, including pharmaceuticals and agrochemicals, often involves alkylation steps. crdeepjournal.org Monoalkyl sulfates can serve as effective alkylating agents under relatively mild conditions. nih.govnih.gov The presence of the azanium cation could influence the reactivity and selectivity of such reactions, potentially offering advantages over simpler alkyl sulfates. The synthesis of ethers, for instance, can be achieved by reacting alcohols with alkylating agents. crdeepjournal.org

Table 1: Potential Reactions Utilizing Azanium;2-octoxyethyl sulfate as an Intermediate

| Reaction Type | Nucleophile | Potential Product | Significance |

| O-Alkylation | Alcohol/Phenol | Octoxyethyl ether | Synthesis of nonionic surfactants, fragrance compounds |

| N-Alkylation | Amine | N-substituted octoxyethylamine | Pharmaceutical and agrochemical intermediates |

| S-Alkylation | Thiol | Octoxyethyl thioether | Synthesis of specialized polymers and materials |

It is important to note that while the potential for these applications exists, the specific reaction conditions and yields would need to be determined experimentally.

Applications in Surfactant Chemistry

The amphiphilic nature of azanium;2-octoxyethyl sulfate, possessing a hydrophilic azanium sulfate headgroup and a hydrophobic octyl ether tail, makes it a candidate for investigation in surfactant chemistry. Alkyl ether sulfates are a major class of anionic surfactants used in a wide array of products. pcc.euhnlcaw.comci.guide

Surfactants in aqueous solutions are known to self-assemble into aggregates called micelles above a certain concentration, known as the critical micelle concentration (CMC). wikipedia.org The CMC is a key parameter that determines the efficiency of a surfactant. For alkyl ether sulfates, the CMC is influenced by the length of the alkyl chain and the number of ethoxy groups. pcc.eu Generally, a longer alkyl chain leads to a lower CMC, indicating greater efficiency. The octyl (C8) chain in azanium;2-octoxyethyl sulfate is relatively short, which would suggest a higher CMC compared to surfactants with longer chains like sodium dodecyl sulfate. wikipedia.org For instance, the CMC of sodium octyl sulfate is significantly higher than that of sodium dodecyl sulfate. wikipedia.org

The presence of the ether linkage and the quaternary ammonium (B1175870) counter-ion would also affect the CMC. The ether group can influence the hydration of the molecule, and the nature of the counter-ion can impact the electrostatic interactions between surfactant headgroups in the micelle. researchgate.net

Table 2: Factors Influencing the Critical Micelle Concentration (CMC) of Alkyl Ether Sulfates

| Factor | Influence on CMC | Rationale |

| Alkyl Chain Length | Longer chain generally decreases CMC | Increased hydrophobicity drives micellization at lower concentrations. |

| Degree of Ethoxylation | Can increase or decrease CMC depending on the specific structure | Affects the size and hydration of the hydrophilic headgroup. |

| Counter-ion | Nature of the counter-ion can affect CMC | Influences the degree of ionization and electrostatic repulsion between headgroups. |

| Temperature | Can increase or decrease CMC | Affects both the hydration of the surfactant and the hydrophobic interactions. scispace.com |

Further experimental studies would be necessary to determine the precise CMC of azanium;2-octoxyethyl sulfate and to fully understand its micellization behavior.

Surfactants are valued for their ability to reduce surface tension and interfacial tension, which are crucial for processes like wetting, emulsification, and foaming. ci.guide The effectiveness of a surfactant in these applications is related to its ability to adsorb at interfaces.

The wetting properties of a surfactant solution are often characterized by the contact angle of a droplet on a solid surface. A lower contact angle indicates better wetting. The structure of azanium;2-octoxyethyl sulfate, with its C8 alkyl chain, suggests it would be an effective wetting agent, particularly for hydrophobic surfaces. matec-conferences.org Short-chain alkyl sulfates are known for their excellent wetting properties. matec-conferences.org The presence of the ether linkage can further enhance these properties.

Investigation in Catalytic Systems

The structure of azanium;2-octoxyethyl sulfate also suggests potential applications in catalysis, both as an acid catalyst and as a phase-transfer catalyst.

The sulfate group, particularly in its protonated form, can act as a Brønsted acid catalyst. While the azanium salt form is not acidic, under certain conditions or with modification, the sulfate moiety could participate in acid-catalyzed reactions. The reactivity of sulfate esters in hydrolysis and other reactions is a subject of ongoing research. acs.org The acidity of the sulfate group is influenced by the surrounding molecular structure.

Surfactant-type catalysts, which combine catalytic activity with surface-active properties, have been developed for various organic reactions. researchgate.net These catalysts can enhance reaction rates by bringing reactants together in micellar aggregates. researchgate.net A molecule like azanium;2-octoxyethyl sulfate could potentially be explored in this context, where the sulfate group provides the catalytic site and the amphiphilic structure facilitates the reaction in an aqueous medium.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org Quaternary ammonium salts are a prominent class of phase-transfer catalysts. wikipedia.orgepo.org The quaternary ammonium cation can pair with an anion from the aqueous phase and transport it into the organic phase, where it can react with an organic substrate.

Azanium;2-octoxyethyl sulfate possesses the key structural feature of a phase-transfer catalyst: a lipophilic cation. The octoxyethyl group contributes to the lipophilicity of the azanium cation, which would be essential for its function as a phase-transfer catalyst. The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst depends on the nature of the alkyl groups attached to the nitrogen atom. operachem.com

Table 3: Potential Phase-Transfer Catalyzed Reactions with Azanium;2-octoxyethyl sulfate

| Reaction Type | Aqueous Phase Reactant | Organic Phase Reactant | Role of Catalyst |

| Nucleophilic Substitution | Sodium cyanide (NaCN) | Alkyl halide (R-X) | Transports cyanide ion to the organic phase. |

| Oxidation | Potassium permanganate (B83412) (KMnO4) | Alkene | Transports permanganate ion to the organic phase. |

| Williamson Ether Synthesis | Sodium phenoxide (NaOPh) | Alkyl halide (R-X) | Transports phenoxide ion to the organic phase. |

The dual functionality of azanium;2-octoxyethyl sulfate, combining the properties of a quaternary ammonium salt and a sulfate surfactant, could lead to novel applications in micellar phase-transfer catalysis, where the reaction occurs within micelles formed by the catalyst itself. acs.org

Material Science Applications

The potential for Azanium;2-octoxyethyl sulfate in material science would theoretically stem from its amphiphilic nature, possessing a hydrophilic sulfate-azanium head group and a hydrophobic octoxyethyl tail.

Incorporation into Polymer Matrices

Currently, there is no available research demonstrating the incorporation of Azanium;2-octoxyethyl sulfate into polymer matrices. Hypothetically, its surfactant-like structure could be leveraged for purposes such as:

Emulsion Polymerization: Anionic surfactants with similar structures are used as emulsifiers in the synthesis of polymers like polystyrene, polyvinyl chloride (PVC), and various acrylic polymers. They stabilize the monomer droplets in the aqueous phase, influencing particle size and polymerization rate.

Polymer Blending: It could potentially act as a compatibilizer in immiscible polymer blends, locating at the interface between the two polymer phases to improve adhesion and modify bulk properties.

Conductive Polymers: While a long shot, some ionic compounds are used as dopants in conductive polymers. The ionic nature of Azanium;2-octoxyethyl sulfate could be explored in this context, although its insulating alkyl chain might be a hindrance.

Supramolecular Assembly and Self-Organization

No studies have been published on the supramolecular assembly and self-organization of Azanium;2-octoxyethyl sulfate. Based on its molecular structure, the following behaviors could be anticipated:

Micelle Formation: Like other surfactants, it would be expected to form micelles in aqueous solutions above a certain critical micelle concentration (CMC). These self-assembled structures have a hydrophobic core and a hydrophilic corona.

Liquid Crystals: At higher concentrations, it might form various liquid crystalline phases (e.g., lamellar, hexagonal), a common characteristic of ionic surfactants. The specific phases formed would depend on concentration, temperature, and the presence of other solutes.

Environmental Remediation Technologies

The application of surfactants in environmental remediation is an active area of research. However, Azanium;2-octoxyethyl sulfate has not been specifically investigated for these purposes.

Flocculation and Coagulation Properties

There is no data to suggest that Azanium;2-octoxyethyl sulfate is used as a flocculant or coagulant. Coagulation is a process that destabilizes suspended particles, often through charge neutralization, while flocculation involves the agglomeration of these destabilized particles. austieca.com.auwcs-group.co.uk

Coagulants: Commonly used coagulants are inorganic salts like aluminum sulfate (alum) and ferric chloride, or cationic polymers. wcs-group.co.uksuezwaterhandbook.commdpi.com These materials introduce highly charged cations (Al³⁺, Fe³⁺) to neutralize the negative surface charge of colloids in water. austieca.com.au

Flocculants: Flocculants are typically high-molecular-weight polymers that bridge multiple colloidal particles together, forming larger flocs that can be more easily removed by sedimentation or filtration. austieca.com.au

As an anionic surfactant, Azanium;2-octoxyethyl sulfate would carry a negative charge and would not be effective as a primary coagulant for negatively charged colloids. Its potential role would be limited and is not documented.

Role in Adsorption of Pollutants

No research is available on the use of Azanium;2-octoxyethyl sulfate for the adsorption of pollutants. The potential applications in this area are speculative:

Surfactant-Enhanced Remediation (SER): Anionic surfactants can be used to mobilize hydrophobic organic pollutants (e.g., polycyclic aromatic hydrocarbons, chlorinated solvents) from soil and groundwater by increasing their solubility in the aqueous phase, a process known as soil washing.

Surfactant-Modified Adsorbents: It could potentially be used to modify the surface of adsorbent materials. For example, adsorbing it onto a positively charged surface could create a hydrophobic layer capable of adsorbing nonpolar contaminants. Conversely, forming bilayer aggregates (admicelles) on a surface could create a medium for partitioning organic pollutants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Azanium;2-octoxyethyl sulfate, and how can purity be optimized during synthesis?

- Methodology : The compound can be synthesized via esterification or sulfonation reactions. For example, esterification of 2-octoxyethanol with sulfuric acid, followed by neutralization with ammonium hydroxide. Purity optimization involves techniques like recrystallization (using solvents identified via solubility tests per USP guidelines ) or column chromatography (using sulfonic acid cation-exchange resins for ionic impurities ). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC (C18 columns, gradient elution with acetonitrile/water) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize Azanium;2-octoxyethyl sulfate?

- Methodology :

- NMR : Use - and -NMR to confirm the ammonium counterion and alkyl chain structure. For fluorinated analogs (common in perfluorinated compounds like Azanium derivatives), -NMR may resolve fluorine environments .

- IR : Identify sulfate ester stretches (~1250 cm) and ammonium N–H bends (~1400–1600 cm) .

- MS : Electrospray ionization (ESI-MS) in positive ion mode detects the ammonium cation ([NH]), while high-resolution MS confirms molecular formula .